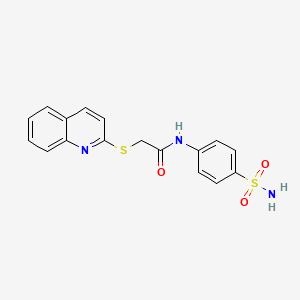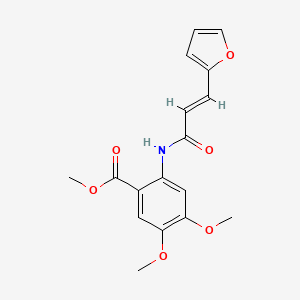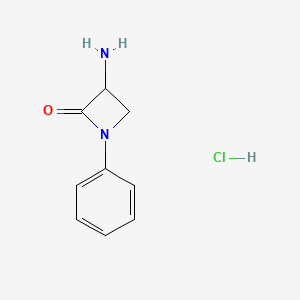![molecular formula C19H17NO5S B2923738 Methyl 4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}carbamoyl)benzoate CAS No. 2320858-54-4](/img/structure/B2923738.png)
Methyl 4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to a hydroxyethyl group substituted with thiophene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoate ester, followed by the introduction of the carbamoyl group through a reaction with an appropriate isocyanate. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the thiophene and furan rings are incorporated through subsequent cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.
Substitution: The thiophene and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Methyl 4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}carbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}carbamoyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}carbamoyl)benzoate: shares similarities with other benzoate esters and carbamoyl derivatives.
Thiophene and furan derivatives:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which provide a diverse range of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14(21)15-8-9-16(25-15)17-3-2-10-26-17/h2-10,14,21H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPHILNFAFSSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2923655.png)
![3-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2923656.png)
![1-[4-(1-aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2923657.png)

![[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2923660.png)

![3-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2923663.png)

![4-(dimethylsulfamoyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]benzamide](/img/structure/B2923665.png)
![3-decyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2923666.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide](/img/structure/B2923670.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2923672.png)
![diethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2923673.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2923677.png)
